molecular formula C17H27N3O2 B1500855 tert-Butyl 4-(((4-methylpyridin-2-yl)amino)methyl)piperidine-1-carboxylate CAS No. 939986-30-8

tert-Butyl 4-(((4-methylpyridin-2-yl)amino)methyl)piperidine-1-carboxylate

Cat. No.: B1500855
CAS No.: 939986-30-8
M. Wt: 305.4 g/mol
InChI Key: FZOKXFGFBYXZRT-UHFFFAOYSA-N
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Description

tert-Butyl 4-(((4-methylpyridin-2-yl)amino)methyl)piperidine-1-carboxylate is a synthetic organic compound with a molecular formula of C17H27N3O2 and a molecular weight of 305.42 g/mol . This compound is characterized by the presence of a piperidine ring, a pyridine ring, and a tert-butyl ester group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(((4-methylpyridin-2-yl)amino)methyl)piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyridine moiety, and the esterification process. One common synthetic route involves the following steps:

    Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through a cyclization reaction.

    Introduction of Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where 4-methylpyridine is reacted with an appropriate leaving group.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(((4-methylpyridin-2-yl)amino)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the methyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

tert-Butyl 4-(((4-methylpyridin-2-yl)amino)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(((4-methylpyridin-2-yl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methyl-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid methyl ester
  • 4-[(4-Methyl-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid ethyl ester

Uniqueness

The tert-butyl ester group in tert-Butyl 4-(((4-methylpyridin-2-yl)amino)methyl)piperidine-1-carboxylate provides unique steric and electronic properties compared to its methyl and ethyl ester counterparts. This can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for specific research applications.

Properties

IUPAC Name

tert-butyl 4-[[(4-methylpyridin-2-yl)amino]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-13-5-8-18-15(11-13)19-12-14-6-9-20(10-7-14)16(21)22-17(2,3)4/h5,8,11,14H,6-7,9-10,12H2,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOKXFGFBYXZRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NCC2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671499
Record name tert-Butyl 4-{[(4-methylpyridin-2-yl)amino]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-30-8
Record name 1,1-Dimethylethyl 4-[[(4-methyl-2-pyridinyl)amino]methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939986-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-{[(4-methylpyridin-2-yl)amino]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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